molecular formula C14H17N3S B1437580 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine CAS No. 17899-56-8

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Cat. No. B1437580
CAS RN: 17899-56-8
M. Wt: 259.37 g/mol
InChI Key: XBBKWKBIBSLVSJ-UHFFFAOYSA-N
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Description

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is an organic compound with the molecular formula C14H17N3S and a molecular weight of 259.37 . It is used in research and has potential implications in various fields.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CN(CC2=C1N=C(S2)N)CCC3=CC=CC=C3 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Molecular and Crystal Structure Analysis

Research on related compounds, like the study on the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals detailed insights into the crystallography of similar complex molecules. Such studies are crucial for understanding the physical and chemical properties that could impact the compound's applications in material science, drug design, and development of novel pharmaceuticals (Dolzhenko et al., 2011).

Synthesis and Conformational Analysis

Research on the synthesis and conformational analysis of compounds incorporating similar structural motifs, such as in the non-amidine factor Xa inhibitors that include fused bicyclic rings, highlights the potential of such compounds in medicinal chemistry. This particular study demonstrated the synthesis, evaluation, and X-ray crystal analysis of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives for anticoagulant applications (Haginoya et al., 2004).

Heterocyclic Chemistry and Drug Design

The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the versatility of similar structures in creating new chemical entities. Such research underlines the importance of these compounds in the development of new drugs and materials with potential applications across various sectors, including pharmaceuticals and agrochemicals (Palamarchuk et al., 2019).

properties

IUPAC Name

5-(2-phenylethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c15-14-16-12-7-9-17(10-13(12)18-14)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBKWKBIBSLVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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